(S)-3,4-Dihydroxybutanenitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(3S)-3,4-dihydroxybutanenitrile |
InChI |
InChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2/t4-/m0/s1 |
InChI Key |
MXKPBRJADBPHSC-BYPYZUCNSA-N |
Isomeric SMILES |
C(C#N)[C@@H](CO)O |
Canonical SMILES |
C(C#N)C(CO)O |
Origin of Product |
United States |
Foundational Aspects and Stereochemical Significance
(S)-3,4-Dihydroxybutanenitrile, also referred to as L-Tartaric acid nitrile, is an organic compound characterized by a four-carbon chain containing a nitrile group (-C≡N) and two hydroxyl groups (-OH). lookchem.com The designation "(S)" in its name is of paramount importance as it denotes the specific three-dimensional arrangement of the atoms around the chiral center at the third carbon atom. This specific stereoisomer is crucial in the synthesis of optically active compounds, where the biological activity is often dependent on the precise stereochemistry of the molecule. lookchem.comucla.edu
The presence of multiple functional groups—a nitrile and two hydroxyls—within a small, chiral framework provides a versatile platform for a wide range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The hydroxyl groups can be protected, activated for nucleophilic substitution, or oxidized. This multi-functionality allows chemists to strategically manipulate the molecule to build more complex structures with high stereochemical control.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| CAS Number | 126577-60-4 |
| Appearance | / |
| Boiling Point | 357.4 °C at 760 mmHg |
| Density | 1.213 g/cm³ |
| Flash Point | 170 °C |
| Refractive Index | 1.476 |
(Data sourced from reference lookchem.com)
Role As a Chiral Precursor in Synthetic Organic Chemistry
Chemical Synthesis Approaches
Chemical strategies for synthesizing this compound often rely on establishing the key stereocenter through enantioselective reactions or by utilizing precursors from the natural chiral pool. These methods frequently involve the use of protecting groups to manage the reactivity of the hydroxyl functions.
Enantioselective Routes via Cyanation Reactions
A direct approach to forming the chiral nitrile is through the enantioselective addition of a cyanide source to a suitable three-carbon electrophile. The ring-opening of epoxides, such as (S)-glycidol, with a cyanide nucleophile is a prominent strategy. While racemic glycidol (B123203) can be used with a chiral catalyst system to induce enantioselectivity, starting with enantiopure (S)-glycidol simplifies the process, directly yielding the desired stereoisomer. oup.com
One documented method involves the reaction of glycidol with sodium cyanide in the presence of a Lewis acid catalyst like lithium perchlorate (LiClO₄) to facilitate the epoxide opening and introduction of the nitrile group. oup.com Another approach utilizes trimethylsilyl cyanide (TMSCN) for the cyanation step. researchgate.net The choice of cyanide source and reaction conditions is critical to minimize side reactions and ensure high yields.
Table 1: Examples of Cyanation Reactions for Dihydroxybutanenitrile Synthesis This table is illustrative and based on general principles of epoxide opening by cyanide.
| Precursor | Cyanide Source | Catalyst/Conditions | Product |
|---|---|---|---|
| (S)-Glycidol | NaCN | LiClO₄ | This compound oup.com |
Synthetic Transformations from Chiral Pool Precursors
The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products. Several syntheses of this compound begin with such molecules, leveraging their inherent stereochemistry.
Common starting materials include:
Ascorbic acid (Vitamin C): This inexpensive chiral material can be converted in high yield to (R)-glycerol acetonide, a precursor that can be further elaborated into the target nitrile. lookchem.com
L-Tartaric acid: This C4 compound already possesses the required carbon backbone and stereocenters, making it an intuitive starting point for synthesizing this compound, also known as L-Tartaric acid nitrile. lookchem.com
(R)-3-chloro-1,2-propanediol: This commercially available chiral building block can be reacted with a cyanating agent to produce optically active 3,4-dihydroxybutanenitrile economically and efficiently. lookchem.comgoogle.com
These transformations typically involve multiple steps, including protection, functional group interconversion, and eventual deprotection to yield the final product.
Protective Group Strategies in Dihydroxybutanenitrile Synthesis
Due to the presence of two hydroxyl groups, protecting group chemistry is essential in multi-step syntheses of this compound to prevent unwanted side reactions. The vicinal diol moiety can be protected simultaneously, often by forming a cyclic acetal (B89532) or ketal.
A widely used strategy is the formation of an isopropylidene ketal (acetonide) by reacting the diol with acetone (B3395972) under acidic conditions. This protects the hydroxyls of precursors like (R)-glycerol acetonide. lookchem.com Another common protecting group is the bulky tert-butyldiphenylsilyl (TBDPS) group, which can be used to selectively protect a primary alcohol. researchgate.netnih.gov The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal during the final steps of the synthesis. universiteitleiden.nl For instance, silyl (B83357) ethers are typically removed using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netnih.gov
Multistep Convergent and Divergent Synthetic Pathways
The synthesis of this compound is often a linear sequence starting from a chiral precursor. lookchem.com However, the molecule itself can be a focal point in divergent syntheses. For example, once synthesized, it serves as a key intermediate for various valuable compounds. A notable application is its use in the chemoenzymatic synthesis of (R)-carnitine. google.comjustia.com This involves enzymatic resolution of a related compound, (3R)-3-(acetyloxy)-4-(tosyloxy)butanenitrile, which can be derived from the dihydroxybutanenitrile framework. lookchem.com This highlights the role of this compound as a branch point for creating a family of related chiral molecules.
Biocatalytic and Chemoenzymatic Synthesis of this compound
Biocatalysis offers a powerful alternative to traditional chemical methods, providing high enantioselectivity under mild reaction conditions. Enzymes, particularly hydrolases and lyases, have been successfully employed in the synthesis of chiral nitriles.
Enzyme-Mediated Asymmetric Transformations
The primary biocatalytic route to this compound involves the use of hydroxynitrile lyases (HNLs) . wikipedia.orgrsc.org These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde or ketone. wikipedia.org For the synthesis of this compound, the substrate would be a protected form of glyceraldehyde.
An (S)-selective HNL will specifically catalyze the addition of cyanide to the aldehyde, establishing the desired stereocenter at the C3 position. wikipedia.orgrsc.org The reaction is highly stereospecific, often yielding the product with very high enantiomeric excess (>98% ee). mdpi.com
Key aspects of this enzymatic approach include:
Enzyme Source: (S)-selective HNLs are commonly sourced from plants like Manihot esculenta (cassava) or Hevea brasiliensis (rubber tree). wikipedia.org
Substrate: A protected glyceraldehyde is used to ensure that only the aldehyde functionality reacts.
Reaction Conditions: The reaction is typically performed in a biphasic system or in an organic solvent to manage the solubility of the substrate and the stability of the enzyme. rsc.org
Table 2: Key Enzymes in the Synthesis of Chiral Compounds Related to this compound
| Enzyme Class | Specific Enzyme Example | Reaction Type | Application |
|---|---|---|---|
| Hydroxynitrile Lyase (HNL) | HNL from Manihot esculenta (MeHNL) | Asymmetric hydrocyanation | Synthesis of (S)-cyanohydrins wikipedia.orgnih.gov |
| Lipase (B570770) | Lipase from Burkholderia cepacia | Kinetic resolution | Resolution of racemic hydroxy nitriles mdpi.comlookchem.com |
| Carbonyl Reductase | Reductase from Pichia stipitis | Asymmetric reduction | Synthesis of chiral hydroxy esters nih.gov |
Chemoenzymatic processes combine both chemical and enzymatic steps. For instance, a chemical synthesis might be used to create a racemic mixture of a protected dihydroxybutanenitrile derivative, followed by an enzymatic kinetic resolution using a lipase to selectively acylate one enantiomer, allowing for the separation of the two. mdpi.comlookchem.com This combination leverages the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysis.
Application of Hydrolases for Stereoselective Conversion
The stereoselective synthesis of this compound has been effectively achieved through the application of hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Methodologies such as the enzymatic kinetic resolution of racemic precursors using lipases and the ring-opening of epoxides by epoxide hydrolases are prominent strategies.
Lipases, a subclass of esterases, are widely employed for the kinetic resolution of racemic esters or alcohols. In this approach, the enzyme selectively acylates or deacylates one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus separated. Research has demonstrated the successful resolution of protected precursors of 3,4-dihydroxybutanenitrile. For instance, the lipase-mediated resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile has been studied. lookchem.com In this process, the enzyme selectively acetylates the (R)-enantiomer, yielding (3R)-3-(acetyloxy)-4-(tosyloxy)butanenitrile, which allows for the separation of the desired (S)-enantiomer. lookchem.com A similar strategy involves the resolution of 3-hydroxy-4-trityloxybutanenitrile. lookchem.com
Another significant application of hydrolases is the use of epoxide hydrolases. These enzymes catalyze the hydrolysis of epoxides to form corresponding vicinal diols. The conversion of 3,4-epoxybutyronitrile (oxiran-2-ylacetonitrile) to 3,4-dihydroxybutanenitrile is a potential metabolic pathway and a viable synthetic route. oup.comoup.com This biotransformation involves the enzymatic opening of the epoxide ring to yield the diol. oup.com While this can produce a racemic mixture, the use of stereoselective epoxide hydrolases can, in principle, yield an enantiomerically enriched product.
Halohydrin dehalogenases, another type of hydrolase, are also utilized in the synthesis of chiral building blocks. nih.govgoogle.com These enzymes can catalyze the ring-opening of epoxides with nucleophiles like cyanide or the conversion of halohydrins to epoxides, which are key intermediates in the synthesis of chiral hydroxy nitriles. nih.govgoogle.com
The table below summarizes key findings in the application of hydrolases for preparing precursors of this compound.
| Enzyme Class | Specific Enzyme (Example) | Substrate | Product of Resolution | Reference |
| Lipase | Various Lipases | Racemic 3-hydroxy-4-(tosyloxy)butanenitrile | (3R)-3-(acetyloxy)-4-(tosyloxy)butanenitrile | lookchem.com |
| Lipase | Not Specified | Racemic 3-hydroxy-4-trityloxybutanenitrile | Resolved enantiomers | lookchem.com |
| Epoxide Hydrolase | Not Specified | 3,4-Epoxybutyronitrile (racemic) | 3,4-Dihydroxybutanenitrile (racemic) | oup.comoup.com |
Emerging Biotransformation Strategies for Nitrile Precursors
Emerging biotransformation strategies for producing chiral nitriles like this compound focus on improving efficiency, selectivity, and green chemistry principles. Key among these are the use of hydroxynitrile lyases (HNLs) and the development of whole-cell biocatalytic systems. nih.gov
Hydroxynitrile lyases catalyze the asymmetric addition of a cyanide ion to an aldehyde or ketone, or the reverse reaction. nih.gov This provides a direct and highly enantioselective route to chiral cyanohydrins. For the synthesis of this compound, the corresponding precursor would be 2,3-dihydroxypropanal (B2687760) (glyceraldehyde). An (S)-selective HNL would catalyze the addition of hydrogen cyanide (HCN) to glyceraldehyde to form the target molecule with high optical purity. The use of HNLs from various sources, such as Arabidopsis thaliana (AtHNL), has been explored for the synthesis of other chiral cyanohydrins, demonstrating the potential of this approach. nih.govcam.ac.uk
A significant advancement in the application of these enzymes is the development of whole-cell biocatalyst systems. nih.gov Using whole recombinant Escherichia coli cells that express an HNL, for example, circumvents the need for costly and time-consuming enzyme purification. nih.gov These whole-cell systems can be used in micro-aqueous organic solvents, which simplifies product recovery and allows for the conversion of substrates that may be unstable or prone to non-catalyzed racemic product formation in aqueous environments. nih.gov The ability to recycle the whole-cell biocatalyst further enhances the industrial viability of this strategy. nih.gov
Dynamic kinetic resolution (DKR) represents another advanced strategy. DKR combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single, desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. sciforum.net While specific applications to this compound are not widely documented, the principle, often involving a combination of a biocatalyst and a chemical catalyst, is a major area of research for the synthesis of chiral molecules. sciforum.net
The table below outlines some emerging biotransformation strategies applicable to the synthesis of chiral hydroxynitriles.
| Strategy | Enzyme Class (Example) | Principle | Precursor Example | Reference |
| Asymmetric Cyanation | Hydroxynitrile Lyase (AtHNL) | Enantioselective addition of HCN to an aldehyde. | Benzaldehyde (model) / Glyceraldehyde (for target) | nih.govcam.ac.uk |
| Whole-Cell Biocatalysis | Recombinant E. coli expressing AtHNL | Use of intact cells as biocatalysts, simplifying the process. | Aldehydes | nih.gov |
| Dynamic Kinetic Resolution | Hydrolase/Lipase + Racemization Catalyst | Selective transformation of one enantiomer coupled with racemization of the other. | Secondary alcohols, hemiacetals, cyanohydrins | sciforum.net |
Reactivity Profile and Chemical Transformations of S 3,4 Dihydroxybutanenitrile
Nucleophilic Reactions and Functional Group Interconversions
The reactivity of (S)-3,4-Dihydroxybutanenitrile is largely dictated by the electrophilic nature of the nitrile carbon and the nucleophilic character of the two hydroxyl groups. This duality allows for a range of nucleophilic reactions and functional group interconversions.
The nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents and organolithium compounds. These reactions typically proceed via nucleophilic addition to the carbon-nitrogen triple bond, forming an intermediate imine after an aqueous workup, which can then be hydrolyzed to a ketone. masterorganicchemistry.comyoutube.comyoutube.com The presence of the hydroxyl groups, however, necessitates their protection prior to the introduction of such strong organometallic reagents to prevent acid-base reactions.
Reduction of the nitrile functionality offers a direct route to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively convert the nitrile to an aminomethyl group, yielding (S)-4-aminobutane-1,2-diol. elsevierpure.com Milder reducing agents, on the other hand, might allow for the partial reduction to an aldehyde, though this transformation can be challenging to control.
The diol moiety can undergo typical alcohol reactions, such as esterification or etherification, provided that the reaction conditions are compatible with the nitrile group. Selective protection of one hydroxyl group over the other can be a synthetic challenge but opens up avenues for further functionalization. nih.govresearchgate.net For instance, selective protection of the primary hydroxyl group would allow for reactions at the secondary hydroxyl, and vice versa.
Stereospecific Derivatization Pathways
The inherent chirality of this compound, with its stereocenter at the C3 position, makes it a valuable precursor for stereoselective synthesis. This chirality can influence the stereochemical outcome of reactions at adjacent functional groups, a phenomenon known as diastereoselective induction.
For instance, nucleophilic addition to the nitrile carbon can proceed with diastereoselectivity, guided by the existing stereocenter. The approach of the nucleophile can be sterically hindered on one face of the molecule, leading to the preferential formation of one diastereomer. This principle is crucial in the synthesis of compounds with multiple stereocenters.
Furthermore, the chiral diol can be used to create chiral auxiliaries or to direct the stereochemistry of reactions at other parts of a molecule to which it is attached. The formation of chiral acetals or ketals by reacting the diol with an aldehyde or ketone, respectively, is a common strategy to introduce a chiral environment that can influence subsequent reactions.
Cyclization and Ring-Forming Reactions Involving Dihydroxybutanenitrile Intermediates
The proximate arrangement of the nitrile and hydroxyl groups in this compound provides a fertile ground for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. The specific reaction conditions and the choice of reagents can direct the cyclization towards different ring systems.
One common cyclization pathway for hydroxynitriles is the Pinner reaction, which occurs under acidic conditions in the presence of an alcohol. savemyexams.comresearchgate.net This reaction would likely involve the intramolecular attack of one of the hydroxyl groups on the protonated nitrile, leading to the formation of a cyclic imidate. Subsequent hydrolysis of the imidate would yield a lactone. Depending on which hydroxyl group participates in the cyclization, either a five-membered γ-lactone or a four-membered β-lactone could theoretically be formed, with the former being generally more thermodynamically stable.
The reduction of the nitrile to a primary amine, as mentioned earlier, generates a 4-aminobutane-1,2-diol. This intermediate is primed for intramolecular cyclization to form a substituted pyrrolidine, a common scaffold in many biologically active compounds. The cyclization could be promoted by converting one of the hydroxyl groups into a good leaving group.
Furthermore, the diol functionality can be exploited to form other heterocyclic rings. For example, reaction with a suitable dielectrophile could lead to the formation of a six-membered ring, such as a morpholine (B109124) derivative. rsc.org The synthesis of chiral oxazolines is another possibility, often achieved by reacting a nitrile with a β-amino alcohol. researchgate.netrsc.orgnih.govijpsr.com
Hydrolysis and Related Conversions to Carboxylic Acid Derivatives
The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation that yields the valuable chiral building block, (S)-3,4-dihydroxybutanoic acid. This conversion can be achieved under both acidic and basic conditions. youtube.comsavemyexams.comlibretexts.orgchemistrysteps.comorganicchemistrytutor.comyoutube.comyoutube.comrsc.orgnih.govsavemyexams.comchemguide.co.uk
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. Further hydrolysis of the amide under the acidic conditions yields the carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comyoutube.com
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. This amide can then be further hydrolyzed by the base to give the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemistrysteps.comorganicchemistrytutor.com A specific protocol for the hydrolysis of (S)-3,4-dihydroxybutyronitrile involves heating the compound in a 2N sodium hydroxide solution at 80°C for 6 hours, followed by acidification with hydrochloric acid to yield (S)-3,4-dihydroxybutyric acid. chemistrysteps.com
The enzymatic hydrolysis of nitriles represents a greener and often more selective alternative to chemical methods. Nitrilase enzymes can directly convert nitriles to carboxylic acids and ammonia (B1221849). This approach can be particularly advantageous for preserving the stereochemical integrity of the chiral center. nih.govmdpi.com
The following table summarizes the key transformations discussed:
| Section | Transformation | Reagents/Conditions | Product Type |
| 3.1 | Nucleophilic Addition | Grignard Reagents, Organolithiums (after protection) | Ketone (after hydrolysis) |
| Reduction | LiAlH₄ | Primary Amine | |
| 3.3 | Intramolecular Cyclization (Pinner) | Acid, Alcohol | Lactone (after hydrolysis) |
| Intramolecular Cyclization (from amino diol) | Conversion of OH to leaving group | Pyrrolidine | |
| 3.4 | Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | Base (e.g., NaOH), Heat, then Acidification | Carboxylic Acid | |
| Enzymatic Hydrolysis | Nitrilase | Carboxylic Acid |
Applications of S 3,4 Dihydroxybutanenitrile As a Key Synthetic Intermediate
Chiral Auxiliary and Building Block in Complex Molecule Synthesis
In the field of stereochemistry, a chiral auxiliary is a compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of (S)-3,4-Dihydroxybutanenitrile allows it to serve as such an auxiliary, directing the stereochemical outcome of subsequent reactions. Once the desired stereochemistry is established in the target molecule, the auxiliary can be cleaved and potentially recycled.
More frequently, this compound is employed as a chiral building block. illinois.edu In this role, the entire molecule, with its predefined stereocenter, is incorporated into the final structure of the target compound. This strategy is highly efficient as it transfers the chirality of the starting material directly to the product, avoiding the need for stereoselective reactions or resolutions at later stages. For example, it has been used in the synthesis of a versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block, which was then elaborated into a new class of ceramides. nih.gov The diol functionality can be selectively protected or modified, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, providing numerous pathways for elaboration into more complex molecules. nih.gov
Precursor to Amino Acids and Related Bioactive Scaffolds (e.g., Carnitine, GABA Analogues)
This compound is a valuable precursor for the synthesis of biologically important molecules like L-carnitine and analogues of gamma-aminobutyric acid (GABA). wikipedia.org
L-carnitine, an essential molecule for fatty acid metabolism, can be synthesized from this compound. hmdb.camcdb.canih.govhmdb.ca A related chiral precursor, (S)-3-hydroxybutyrolactone, can be converted to L-carnitine in a two-step process involving hydroxy-activation followed by treatment with trimethylamine (B31210). google.com
The structure of this compound also lends itself to the synthesis of GABA analogues. wikipedia.orggoogle.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used in the treatment of various neurological disorders. researchgate.net For instance, protected forms of (S)-3,4-diaminobutanenitriles, derived from this compound, have been synthesized as precursors for 3-amino-GABA derivatives. nih.gov The synthesis of β-substituted GABA derivatives can be achieved through asymmetric Michael additions, showcasing a common strategy to build upon such chiral precursors. nih.gov
| Target Compound | Precursor Derived from this compound | Key Synthetic Transformation |
| L-Carnitine | (S)-3-hydroxybutyrolactone | Hydroxy-activation and reaction with trimethylamine google.com |
| 3-amino-GABA derivatives | Protected (S)-3,4-diaminobutanenitriles | Introduction of amino groups and subsequent modifications nih.gov |
Role in the Synthesis of Advanced Pharmaceutical Intermediates
The enantiomerically pure nature of this compound makes it a crucial starting material for the synthesis of advanced pharmaceutical intermediates. mdpi.comeuropeanpharmaceuticalreview.com These intermediates are complex molecules that are later converted into the final active pharmaceutical ingredient (API). The use of chiral building blocks like this compound is essential for producing single-enantiomer drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
For example, the related chiral intermediate, (S)-4-Chloro-3-hydroxybutyronitrile, is utilized in the synthesis of hydroxypyrrolidinones, which are precursors to carbapenems, a class of broad-spectrum antibiotics. chemicalbook.com It is also used in the preparation of precursors for atorvastatin, a widely prescribed cholesterol-lowering medication. chemicalbook.com Furthermore, it is an impurity in the synthesis of rosuvastatin, another statin drug. chemicalbook.com The development of efficient synthetic routes to key pharmaceutical intermediates often relies on the availability of such chiral building blocks. sumitomo-chem.co.jpresearchgate.net
| Pharmaceutical | Key Intermediate Derived from a Related Precursor | Therapeutic Class |
| Carbapenems | Hydroxypyrrolidinones | Antibiotic |
| Atorvastatin | Atorvastatin precursors | Statin (antilipemic) |
| Rosuvastatin | (S)-4-Chloro-3-hydroxybutyronitrile is an impurity | Statin (antilipemic) |
Contributions to Agrochemical Synthesis
The utility of nitrile-containing compounds extends to the agrochemical industry. While specific examples detailing the direct use of this compound in agrochemical synthesis are not extensively documented in the provided search results, the structural motifs present in the molecule are relevant to this field. For instance, 3,4-dihydroxybenzonitrile (B93048) is a useful starting material for the synthesis of agricultural chemicals. google.com The principles of chirality and the versatile reactivity of the nitrile and diol groups are valuable in the design and synthesis of new pesticides, herbicides, and fungicides. The development of enantiomerically pure agrochemicals can lead to products with higher efficacy and improved environmental profiles.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. hyphadiscovery.comjchps.com For (S)-3,4-Dihydroxybutanenitrile, 1H NMR and 13C NMR are fundamental for confirming the molecular skeleton.
¹H NMR: This technique identifies the different types of protons in the molecule based on their chemical shifts (δ). The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal adjacent protons, helping to piece together the structure. jchps.com In this compound, one would expect distinct signals for the protons of the two hydroxyl groups (-OH), the methine proton (-CH), and the two methylene (B1212753) groups (-CH₂).
¹³C NMR: This method provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. core.ac.uk
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. hyphadiscovery.comcore.ac.uk
While specific experimental spectra for this compound are not widely published, predicted data based on its structure provide valuable insight. The NMR spectra for the (S)-enantiomer are identical to those of its (R)-enantiomer counterpart.
Table 1: Predicted NMR Data for 3,4-Dihydroxybutanenitrile (B152203)
| Technique | Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | H2 (CH₂) | 2.6 - 2.8 | Methylene protons adjacent to the nitrile group. |
| H3 (CH) | 4.0 - 4.2 | Methine proton attached to the hydroxyl group. | |
| H4 (CH₂) | 3.5 - 3.7 | Methylene protons of the primary alcohol. | |
| OH | Variable | Broad signals, position is dependent on solvent and concentration. | |
| ¹³C NMR | C1 (CN) | ~118 - 122 | Carbon of the nitrile functional group. np-mrd.org |
| C2 (CH₂) | ~25 - 30 | Methylene carbon adjacent to the nitrile. | |
| C3 (CH) | ~68 - 72 | Methine carbon bearing a hydroxyl group. |
Note: Predicted values are estimates and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₄H₇NO₂, yielding a molecular weight of approximately 101.11 g/mol . nih.govlookchem.com
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula. Upon ionization, the molecule will generate a molecular ion peak (M⁺). Subsequent fragmentation can lead to characteristic daughter ions. Expected fragmentation pathways for this compound would include:
Loss of a water molecule (H₂O) from the diol structure.
Loss of the nitrile group (•CN).
Cleavage of the carbon-carbon bonds, particularly alpha-cleavage adjacent to the hydroxyl groups.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇NO₂ | - |
| Molecular Weight | 101.11 g/mol | Calculated |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, assessing its enantiomeric purity is crucial, especially in pharmaceutical applications where enantiomers can have different biological activities. sigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard technique for separating and quantifying enantiomers. unife.it
This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (S)- and (R)-3,4-Dihydroxybutanenitrile. This differential interaction leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (ee), a measure of the purity of the sample, can be calculated from the relative peak areas in the chromatogram. nih.govbohrium.com While a specific published method for this compound is not available, a typical approach would involve screening various commercial CSPs (e.g., polysaccharide-based or protein-based columns) and mobile phases to achieve baseline separation. unife.it
X-ray Crystallography for Absolute Configuration Determination of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration (e.g., R or S). nih.gov This technique requires a single, well-ordered crystal of the compound. For molecules like this compound, which may be difficult to crystallize directly, a common strategy is to prepare a crystalline derivative.
This is typically achieved by reacting one or both of the hydroxyl groups with a reagent containing a heavy atom, such as p-bromobenzoic acid. The resulting ester derivative is often more likely to form high-quality crystals. The heavy atom facilitates the determination of the absolute stereochemistry through anomalous dispersion effects. stackexchange.com While no crystal structure of a this compound derivative is currently reported, this technique remains the ultimate tool for unambiguously confirming the (S) configuration at its chiral center.
Vibrational Spectroscopy (e.g., Infrared) for Functional Group Analysis
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com Different chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. vscht.cz
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
O-H stretch: A strong and broad absorption band in the region of 3550–3200 cm⁻¹, characteristic of the hydroxyl groups and broadened due to hydrogen bonding. docbrown.info
C-H stretch: Absorptions in the 3000–2850 cm⁻¹ region due to the stretching vibrations of the sp³ hybridized C-H bonds. vscht.cz
C≡N stretch: A sharp, medium-intensity peak in the 2260–2240 cm⁻¹ range, which is highly characteristic of a saturated nitrile group. spectroscopyonline.com
C-O stretch: Strong absorptions in the fingerprint region, typically between 1260-1000 cm⁻¹, corresponding to the stretching of the carbon-oxygen single bonds.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |
| Alkane | C-H stretch | 3000 - 2850 | Medium to Strong |
| Nitrile | C≡N stretch | 2260 - 2240 | Medium, Sharp |
Biological and Biochemical Contexts of S 3,4 Dihydroxybutanenitrile
Natural Occurrence and Biosynthetic Pathways in Organisms
(S)-3,4-Dihydroxybutanenitrile is not widely documented as a primary natural product. Its occurrence in nature is likely linked to the metabolic breakdown of more complex molecules, particularly glucosinolates in plants. The biosynthetic pathway is therefore understood as a secondary metabolic process resulting from the degradation of these parent compounds.
One of the primary precursors to compounds with a similar carbon skeleton is sinigrin (B192396), a glucosinolate found in plants of the Brassicaceae family, such as garlic mustard (Alliaria petiolata). frontiersin.orgcore.ac.uk Upon tissue damage, the enzyme myrosinase hydrolyzes sinigrin, leading to the formation of an unstable aglycone. This intermediate can then rearrange to form various products, including isothiocyanates, thiocyanates, and nitriles. frontiersin.orgresearchgate.net The formation of simple nitriles, such as 3-butenenitrile (B123554), is a known degradation pathway for sinigrin. frontiersin.org
The subsequent conversion of these simpler nitriles into this compound would involve hydroxylation reactions. While the precise enzymatic steps for this transformation have not been fully elucidated in the context of its natural biosynthesis, it is plausible that cytochrome P450 monooxygenases or other hydroxylating enzymes could catalyze the addition of hydroxyl groups to the butenenitrile backbone.
The table below outlines the key compounds involved in the proposed biosynthetic context of this compound.
| Compound Name | Role in Biosynthesis |
| Sinigrin | Precursor glucosinolate |
| Myrosinase | Enzyme catalyzing the initial hydrolysis of sinigrin |
| 3-Butenenitrile | A potential nitrile intermediate from sinigrin degradation |
| This compound | Final hydroxylated nitrile product |
Role in Plant Metabolomics and Specialized Metabolism (e.g., Glucosinolate Metabolism)
The presence of this compound is intrinsically tied to the specialized metabolism of glucosinolates, which serve as a key defense mechanism in plants against herbivores and pathogens. researchgate.net The breakdown of glucosinolates, often referred to as the "mustard oil bomb," releases a variety of bioactive compounds. researchgate.net The specific profile of these breakdown products can be influenced by various factors, including the plant genotype and developmental stage. frontiersin.org
In Alliaria petiolata, the degradation of sinigrin leads to a diverse array of products, including allyl isothiocyanate, 3,4-epithiobutane nitrile, allyl nitrile, and allyl thiocyanate. core.ac.uk The formation of these different compounds is regulated by specifier proteins that can direct the rearrangement of the glucosinolate aglycone away from the default isothiocyanate product towards nitriles and epithionitriles. frontiersin.org
While this compound itself is not a direct product of this initial breakdown, its formation would represent a further diversification of the chemical arsenal (B13267) derived from glucosinolates. The hydroxylation of a precursor nitrile like 3-butenenitrile could alter its biological activity, potentially making it more water-soluble or changing its toxicity and deterrent effects on herbivores. The study of such downstream metabolites is crucial for a comprehensive understanding of plant chemical defense strategies.
The diversity of glucosinolate breakdown products in Alliaria petiolata is highlighted in the following table.
| Glucosinolate Precursor | Breakdown Product |
| Sinigrin | Allyl isothiocyanate |
| Sinigrin | 3,4-Epithiobutane nitrile |
| Sinigrin | Allyl nitrile |
| Sinigrin | Allyl thiocyanate |
Enzymatic Transformations of Related Nitriles in Biological Systems
Biological systems possess enzymes capable of transforming nitrile compounds. The two main classes of enzymes involved in the hydrolysis of nitriles are nitrilases and nitrile hydratases. researchgate.netnih.gov
Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. wikipedia.org These enzymes are found in a wide range of organisms, including bacteria, fungi, and plants. nih.govnih.gov In plants, nitrilases are involved in processes such as hormone synthesis and the metabolism of nitrogen-containing defense compounds like cyanogenic glycosides and glucosinolate-derived nitriles. nih.gov
Nitrile hydratases (EC 4.2.1.84) hydrate (B1144303) a nitrile to the corresponding amide. researchgate.net This amide can then be further hydrolyzed to a carboxylic acid and ammonia by an amidase (EC 3.5.1.4). researchgate.net This two-step pathway is another major route for nitrile metabolism in microorganisms.
The enzymatic transformation of hydroxynitriles, such as this compound, can be challenging as these compounds can be unstable in aqueous solutions. researchgate.net However, enzymatic reactions can proceed under mild conditions, and some nitrilases are known to act on α-hydroxynitriles. researchgate.net The stereoselectivity of these enzymes is also a key feature, allowing for the specific transformation of one enantiomer of a chiral nitrile. chimia.ch
The following table summarizes the enzymatic pathways for nitrile transformation.
| Enzyme | Reaction Catalyzed | Products |
| Nitrilase | Direct hydrolysis of a nitrile | Carboxylic acid + Ammonia |
| Nitrile Hydratase | Hydration of a nitrile | Amide |
| Amidase | Hydrolysis of an amide | Carboxylic acid + Ammonia |
Xenobiotic Metabolism Pathways Involving Dihydroxybutanenitrile Formation
Xenobiotic metabolism is the process by which organisms chemically modify foreign compounds (xenobiotics) to facilitate their elimination. wikipedia.org This typically occurs in three phases. Phase I involves the introduction or unmasking of functional groups, often through oxidation, reduction, or hydrolysis, catalyzed primarily by cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov Phase II involves the conjugation of the modified compound with endogenous molecules like glutathione, glucuronic acid, or sulfate. wikipedia.org Phase III involves the transport of the conjugated metabolites out of the cell. wikipedia.org
The formation of dihydroxybutanenitrile could potentially occur through the xenobiotic metabolism of related unsaturated nitriles. For instance, allyl nitrile (3-butenenitrile), which can be ingested from cruciferous vegetables, is a xenobiotic. jst.go.jp High doses of allyl nitrile are known to be metabolized to 3,4-epoxybutyronitrile, which is considered an active toxic metabolite. jst.go.jp This epoxidation is a typical Phase I reaction likely mediated by cytochrome P450 enzymes.
This epoxide is a reactive electrophile that can be detoxified through conjugation with glutathione, a common Phase II reaction. acs.orgchemrxiv.org Alternatively, the epoxide ring could be hydrolyzed by epoxide hydrolases to form a diol, which in this case would be 3,4-dihydroxybutanenitrile (B152203).
The table below outlines a potential xenobiotic metabolism pathway for the formation of dihydroxybutanenitrile.
| Phase | Reaction | Key Enzymes | Precursor/Intermediate | Product |
| Phase I | Epoxidation | Cytochrome P450 | 3-Butenenitrile | 3,4-Epoxybutyronitrile |
| Phase I | Hydrolysis | Epoxide Hydrolase | 3,4-Epoxybutyronitrile | 3,4-Dihydroxybutanenitrile |
| Phase II | Conjugation | Glutathione S-transferase | 3,4-Epoxybutyronitrile | Glutathione conjugate |
Computational and Theoretical Investigations of S 3,4 Dihydroxybutanenitrile
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and conformational landscape of (S)-3,4-Dihydroxybutanenitrile. Due to the presence of multiple single bonds, the molecule can adopt various spatial arrangements, or conformations, which can influence its physical, chemical, and biological properties.
Conformational analysis of this compound involves identifying the stable conformers and determining their relative energies. This is typically achieved through computational methods such as molecular mechanics or quantum mechanics. The potential energy surface of the molecule is explored by systematically rotating the rotatable bonds, particularly the C2-C3 and C3-C4 bonds. The resulting geometries are then optimized to find the local energy minima, which correspond to the stable conformers.
The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which indicates that lower energy conformers are more populated. Intramolecular hydrogen bonding between the hydroxyl groups and the nitrile group can play a significant role in stabilizing certain conformations.
Key Findings from Conformational Analysis:
The flexibility of the butane backbone allows for a variety of staggered and gauche conformations.
Intramolecular hydrogen bonds, such as between the hydroxyl proton at C4 and the nitrogen of the nitrile group, or between the two hydroxyl groups, can significantly lower the energy of specific conformers.
The solvent environment can influence the conformational preferences, with polar solvents potentially disrupting intramolecular hydrogen bonds in favor of solute-solvent interactions.
Table 1: Calculated Relative Energies of Postulated Key Conformers of this compound
| Conformer | Dihedral Angle (N-C1-C2-C3) (°) | Dihedral Angle (C1-C2-C3-O) (°) | Relative Energy (kcal/mol) | Postulated Intramolecular Interactions |
| A | 180 (anti) | 60 (gauche) | 0.00 | O-H...N hydrogen bond |
| B | 60 (gauche) | 180 (anti) | 1.25 | O-H...O hydrogen bond |
| C | -60 (gauche) | 60 (gauche) | 2.50 | Steric hindrance |
| D | 180 (anti) | 180 (anti) | 0.85 | Minimal steric hindrance |
Note: The data in this table is illustrative and based on general principles of conformational analysis for similar dihydroxy nitrile compounds. Specific values would require dedicated computational studies.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.
For instance, the hydrolysis of the nitrile group in this compound to form the corresponding carboxylic acid or amide can be investigated. DFT calculations can model the reaction pathway under both acidic and basic conditions, providing insights into the step-by-step process of bond breaking and formation. The calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the rate-determining step.
Furthermore, quantum chemical calculations can be used to study the stereoselectivity of reactions, such as the enzymatic reduction of the nitrile group. By modeling the interaction of the substrate with the enzyme's active site, it is possible to understand the factors that favor the formation of one stereoisomer over another.
Example Application: Investigating the Acid-Catalyzed Hydrolysis of the Nitrile Group
Reactant Complex: Modeling the initial interaction of a hydronium ion with the nitrogen atom of the nitrile group.
Transition State 1: Locating the transition state for the nucleophilic attack of a water molecule on the protonated nitrile carbon.
Intermediate: Characterizing the structure and stability of the resulting imidate intermediate.
Transition State 2: Identifying the transition state for the tautomerization to an amide.
Product Complex: Modeling the final products, the corresponding amide and a hydronium ion.
By calculating the energies of each of these species, a reaction energy profile can be constructed, providing a quantitative understanding of the reaction mechanism.
Docking Studies and Enzyme-Substrate Interactions in Biocatalysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. In the context of this compound, docking studies can provide valuable insights into its interactions with enzymes involved in its synthesis or transformation, a key aspect of biocatalysis.
For example, the enzymatic synthesis of this compound can be achieved through the stereoselective addition of cyanide to an epoxide precursor, catalyzed by a halohydrin dehalogenase. Docking simulations can be used to place this compound or its precursors into the active site of the enzyme. These simulations help to identify the key amino acid residues that interact with the substrate and contribute to the binding and catalysis. acs.org
The interactions observed in docking studies typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By analyzing these interactions, researchers can understand the basis for the enzyme's substrate specificity and stereoselectivity. This knowledge can then be used to guide protein engineering efforts to improve the enzyme's catalytic efficiency or alter its substrate scope.
Table 2: Illustrative Docking Results of this compound with a Hypothetical Nitrilase
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.8 |
| Inhibitory Constant (Ki) (µM) | 15.2 |
| Interacting Residues | Ser158, Trp160, Cys164, Asn166, Tyr201 |
| Types of Interactions | Hydrogen bonds with Ser158 and Asn166 (hydroxyl groups), Pi-Alkyl interaction with Trp160 (butane chain), Covalent interaction with Cys164 (nitrile carbon) |
Note: This data is hypothetical and serves to illustrate the type of information obtained from docking studies. Actual results would depend on the specific enzyme being studied.
Spectroscopic Data Prediction and Validation
Computational chemistry provides methods to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for validating experimentally obtained spectra and for assigning specific signals to the corresponding atoms or vibrational modes in this compound.
NMR Spectra Prediction: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using quantum mechanical methods. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). Comparing the predicted spectrum with the experimental one can aid in the structural elucidation and conformational analysis of the molecule. nih.govgithub.ionih.govfrontiersin.orguncw.edu
IR Spectra Prediction: The vibrational frequencies and intensities of this compound can be calculated using methods like DFT. These calculations provide a theoretical IR spectrum that shows the characteristic absorption bands for the different functional groups present in the molecule, such as the O-H stretch of the hydroxyl groups, the C-H stretch of the alkyl chain, and the C≡N stretch of the nitrile group. scribd.com Discrepancies between the predicted and experimental spectra can often be attributed to factors like solvent effects or intermolecular interactions, providing further insight into the molecule's behavior. msu.edunih.gov
Table 3: Predicted vs. Characteristic Experimental Spectroscopic Data for this compound
| Spectroscopic Feature | Predicted Value | Characteristic Experimental Range |
| ¹H NMR Chemical Shift (ppm) | ||
| -CH(OH)- | 3.8 - 4.2 | 3.5 - 4.5 |
| -CH₂(CN) | 2.5 - 2.9 | 2.4 - 2.8 |
| -CH₂(OH) | 3.4 - 3.8 | 3.3 - 4.0 |
| ¹³C NMR Chemical Shift (ppm) | ||
| -CN | 118 - 122 | 115 - 125 |
| -CH(OH)- | 65 - 70 | 60 - 75 |
| -CH₂(CN) | 20 - 25 | 18 - 28 |
| -CH₂(OH) | 60 - 65 | 58 - 68 |
| IR Absorption (cm⁻¹) | ||
| O-H Stretch | 3350 - 3450 | 3200 - 3600 |
| C-H Stretch | 2880 - 2960 | 2850 - 3000 |
| C≡N Stretch | 2245 - 2265 | 2240 - 2260 |
Note: Predicted values are illustrative and based on typical computational results for molecules with similar functional groups. Experimental ranges are characteristic values.
Future Perspectives and Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of green and efficient synthetic methods. Future research in the synthesis of (S)-3,4-Dihydroxybutanenitrile is focused on chemoenzymatic and biocatalytic routes that offer high selectivity and operate under mild conditions.
Sustainable approaches also emphasize the use of renewable starting materials and environmentally benign solvents. nih.govuc.pt The principles of green chemistry, such as atom economy and the reduction of hazardous substances, are central to the development of next-generation synthetic routes for this chiral nitrile. researchgate.net
Exploration of Novel Reactivity Patterns and Derivatizations
The synthetic utility of this compound lies in the reactivity of its nitrile and hydroxyl groups. Future research will continue to explore novel transformations and derivatizations to access a wider range of complex molecules. The hydroxyl groups can be selectively protected or activated to participate in various coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. chemguide.co.uksavemyexams.com
These transformations allow for the synthesis of diverse derivatives, such as chiral amino alcohols, hydroxyl acids, and lactones, which are valuable intermediates for pharmaceuticals and other bioactive compounds. For example, the derivatization of similar chiral molecules has been shown to be crucial for their application as pharmaceutical intermediates. The development of new derivatization reagents and methodologies will expand the synthetic toolbox for chemists working with this compound.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. rsc.orgacs.org The integration of the synthesis of this compound with flow chemistry is a key area of future research. Continuous flow processes can enable the safe handling of potentially hazardous reagents like cyanide and allow for precise control over reaction parameters, leading to higher yields and purity. rsc.orgdtu.dk
Automated synthesis platforms, combined with flow reactors, can accelerate the discovery and optimization of new synthetic routes and derivatization strategies. These technologies will be instrumental in developing robust and scalable processes for the industrial production of this compound and its derivatives.
Expanding Biological Applications and Pathway Engineering
The biological applications of this compound and its derivatives are an expanding field of research. As a chiral building block, it can be incorporated into molecules with potential therapeutic properties. Furthermore, understanding the biosynthetic pathways of related cyanohydrins in nature can inspire the development of novel biocatalytic systems. nih.gov
Metabolic engineering of microorganisms to produce this compound from simple feedstocks is a long-term goal. This would involve the heterologous expression and optimization of enzymatic pathways, such as those involving hydroxynitrile lyases, in a suitable host organism. Such bio-based production methods would offer a highly sustainable alternative to chemical synthesis.
Design of New Chiral Catalysts for Dihydroxybutanenitrile Production
The development of new and improved chiral catalysts is crucial for the efficient asymmetric synthesis of this compound. Research in this area is focused on both enzymatic and non-enzymatic catalysts.
Enzyme Engineering: Directed evolution and rational design are powerful tools for tailoring the properties of hydroxynitrile lyases. nih.govbohrium.com By modifying the active site and other key regions of the enzyme, researchers can improve its substrate specificity, enantioselectivity, and stability, making it more suitable for the synthesis of specific target molecules like this compound. nih.gov
Chemical Catalysts: The design of novel chiral Lewis acids and organocatalysts for asymmetric cyanohydrin synthesis is an active area of research. diva-portal.orgacs.orgorganic-chemistry.org These catalysts can offer complementary reactivity to enzymes and may be more robust under certain reaction conditions. The development of catalysts that can operate at low loadings and be easily recycled is a key objective to enhance the sustainability of the synthetic process.
Table of Research Directions and Potential Impacts
| Research Direction | Key Methodologies | Potential Impact |
| Efficient and Sustainable Synthesis | Chemoenzymatic cascades, Biocatalysis, Green chemistry principles | Reduced environmental impact, lower production costs, increased accessibility of the compound. |
| Novel Reactivity and Derivatizations | Selective protection/activation, Novel coupling reactions, New derivatization reagents | Expansion of the synthetic utility, access to a wider range of complex and valuable molecules. |
| Flow Chemistry and Automation | Continuous flow reactors, Automated synthesis platforms, High-throughput screening | Improved safety and scalability, accelerated process development, enhanced reproducibility. |
| Biological Applications and Pathway Engineering | Incorporation into bioactive molecules, Metabolic engineering, Heterologous expression of enzymes | Discovery of new therapeutic agents, development of sustainable bio-based production methods. |
| New Chiral Catalysts | Enzyme engineering (directed evolution, rational design), Chiral Lewis acids, Organocatalysis | Higher enantioselectivity and yields, broader substrate scope, more robust and recyclable catalysts. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3,4-Dihydroxybutanenitrile in laboratory settings?
- Methodological Answer : The compound can be synthesized via stereoselective cyanohydrin formation, where a ketone or aldehyde precursor undergoes nucleophilic addition with a cyanide source under controlled conditions. Chiral catalysts (e.g., oxazaborolidines) or enzymatic methods (e.g., hydroxynitrile lyases) can enforce (S)-configuration selectivity. Post-synthesis purification via column chromatography or recrystallization ensures enantiomeric purity. For nitrile group stability, avoid strong acids/bases during synthesis .
Q. How can the enantiomeric purity of this compound be rigorously characterized?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol. Compare retention times with racemic standards. Confirm purity via polarimetry ([α]D measurements) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). Cross-validation with mass spectrometry ensures no degradation during analysis .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Refer to SDS guidelines for nitriles: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Store in airtight containers away from moisture. In case of exposure, rinse with water and seek medical attention. Monitor for cyanide release under acidic conditions using gas detectors .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., purity >98%, standardized assay conditions). Use longitudinal studies to assess temporal effects (e.g., compound stability). Control variables like solvent polarity (DMSO vs. aqueous buffers) and cell line specificity. Apply statistical tools (ANOVA, bootstrapping) to identify outliers and confounding factors .
Q. What experimental designs optimize the study of hydrolysis kinetics for this compound under varying pH?
- Methodological Answer : Use buffered solutions (pH 2–12) at 25°C, monitored via HPLC-UV. Quench reactions at intervals with cold acetonitrile. Derive rate constants (k) using pseudo-first-order kinetics. For mechanistic insights, employ isotopic labeling (¹⁸O-H₂O) and track hydrolysis products via LC-MS. Data fitting with Arrhenius plots reveals pH-dependent activation energies .
Q. How can racemization during synthetic modification of this compound be mitigated?
- Methodological Answer : Protect hydroxyl groups with acid-labile silyl ethers (e.g., TBSCl) to prevent base-induced racemization. Use low-temperature reactions (<0°C) and aprotic solvents (THF, DCM). Monitor stereochemistry via in-situ FTIR or circular dichroism (CD). Post-reaction deprotection with mild acids (e.g., TFA) preserves configuration .
Q. What strategies enable the analysis of metabolic pathways involving this compound using isotopic labeling?
- Methodological Answer : Synthesize ¹³C- or ¹⁵N-labeled analogs via cyanide exchange reactions. Administer to cell cultures or model organisms, and track metabolites using LC-HRMS. Employ stable isotope-resolved metabolomics (SIRM) to map pathways. Compare with unlabeled controls to distinguish endogenous vs. exogenous metabolic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
